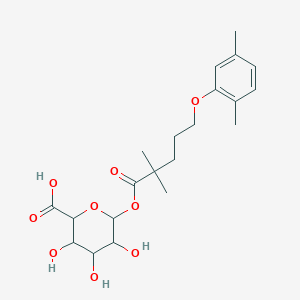

Gemfibrozil b-D-glucuronide

Description

Contextualizing Gemfibrozil (B1671426) as a Glucuronidation Substrate

Gemfibrozil is a fibric acid derivative used to manage hyperlipidemia. mdpi.com Its chemical structure makes it a prime candidate for glucuronidation, a major Phase II metabolic pathway. mdpi.comnih.gov This process involves the conjugation of gemfibrozil with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org The addition of the glucuronic acid moiety significantly increases the water solubility of gemfibrozil, facilitating its elimination from the body, primarily through urine. wikipedia.orgdrugbank.com Approximately 70% of a gemfibrozil dose is excreted in the urine, largely as its glucuronide conjugate. drugbank.com

Significance of Glucuronide Metabolites in Xenobiotic Biotransformation Research

Glucuronidation is a fundamental process in the biotransformation of a vast array of xenobiotics, which include drugs, environmental pollutants, and other foreign compounds. wikipedia.org This Phase II metabolic reaction is generally considered a detoxification pathway, as it converts lipophilic compounds into more polar, water-soluble metabolites that can be readily excreted. wikipedia.orguef.fi The resulting glucuronide conjugates are typically pharmacologically inactive and are efficiently eliminated from the body. nih.gov

However, the study of glucuronide metabolites is crucial for several reasons. In some instances, these metabolites can be pharmacologically active. nih.gov More significantly, acyl glucuronides, such as Gemfibrozil β-D-glucuronide, are known to be reactive metabolites. nih.gov This reactivity can lead to covalent binding with proteins and other macromolecules, which has been associated with toxicity and immune responses. nih.govnih.gov Furthermore, glucuronide metabolites can be subject to enterohepatic circulation, where they are hydrolyzed back to the parent drug by bacterial β-glucuronidases in the gut, potentially prolonging the drug's effect. nih.gov

The formation and transport of glucuronide metabolites are also critical in understanding drug-drug interactions. These metabolites often rely on active transport mechanisms for their movement across cellular membranes, which can lead to competition with other drugs or endogenous compounds for the same transporters. hyphadiscovery.comacs.org

Research Landscape of Gemfibrozil β-D-glucuronide

The research surrounding Gemfibrozil β-D-glucuronide is multifaceted, with a primary focus on its role in clinically significant drug-drug interactions. mdpi.com A key area of investigation has been the metabolite's potent, mechanism-based inhibition of the cytochrome P450 enzyme CYP2C8. mdpi.comresearchgate.netnih.gov While gemfibrozil itself is a weaker inhibitor of CYP2C8, its glucuronide metabolite is a much more potent and irreversible inhibitor. nih.govresearchgate.net

This inhibition occurs after the glucuronide is metabolized by CYP2C8, forming a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. nih.govacs.org This mechanism is responsible for the well-documented interactions between gemfibrozil and drugs that are substrates of CYP2C8, such as cerivastatin (B1668405) and repaglinide (B1680517). mdpi.comresearchgate.net The co-administration of gemfibrozil with these drugs can lead to significantly increased plasma concentrations of the latter, heightening the risk of adverse effects. mdpi.comresearchgate.net For instance, the interaction with cerivastatin led to an increased risk of rhabdomyolysis, which resulted in the drug's withdrawal from the market. mdpi.com

| Compound | CYP Isozyme | Inhibition Potency (IC50) | Inhibition Type |

|---|---|---|---|

| Gemfibrozil | CYP2C9 | 30 µM | Direct |

| Gemfibrozil β-D-glucuronide | CYP2C8 | 24 µM (direct), 1.8 µM (after incubation) | Metabolism-dependent |

Research has also delved into the transport mechanisms involved in the disposition of Gemfibrozil β-D-glucuronide. Studies have shown that the metabolite is a substrate for organic anion transporting polypeptides (OATPs), such as OATP1B1, which are involved in its uptake into the liver. acs.orgnih.gov Furthermore, multidrug resistance-associated proteins (MRPs), specifically MRP2, MRP3, and MRP4, play a role in its efflux from hepatocytes. acs.org Inhibition of these transporters by gemfibrozil and its glucuronide can also contribute to drug interactions. mdpi.comnih.gov

| Transporter Family | Specific Transporter | Function |

|---|---|---|

| Organic Anion Transporting Polypeptides (OATPs) | OATP1B1 | Hepatic Uptake |

| OATP1B3 | ||

| Multidrug Resistance-Associated Proteins (MRPs) | MRP2 | Biliary and Basolateral Efflux |

| MRP3 | ||

| MRP4 |

Additionally, species differences in the metabolism of gemfibrozil have been a subject of investigation. For example, the molar ratio of Gemfibrozil β-D-glucuronide to the parent drug has been found to be significantly different in mice compared to humans, which has implications for the translation of preclinical drug interaction data. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMNXSKEVNPQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymology of Gemfibrozil β D Glucuronide Formation

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Gemfibrozil (B1671426) Glucuronidation

The conversion of gemfibrozil to its glucuronide conjugate is not a random enzymatic process but is predominantly carried out by specific UGT isoforms.

Contribution of Other UGT Isoforms: UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B17

While UGT2B7 is the principal catalyst, other UGT isoforms also contribute to the glucuronidation of gemfibrozil, albeit to a lesser extent. amazonaws.comdrugbank.com Studies have shown that UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B17 also possess the ability to form gemfibrozil glucuronide. nih.govresearchgate.net However, their activity is generally observed at higher substrate concentrations compared to UGT2B7. amazonaws.com For instance, at a gemfibrozil concentration of 1 µM, only UGT2B7 shows detectable activity, whereas at 100 µM, the other isoforms also contribute. amazonaws.com

Comparative Glucuronidation Activity Across UGT Isoforms

The catalytic efficiency of the various UGT isoforms towards gemfibrozil differs significantly. UGT2B7 consistently demonstrates the highest activity. nih.govresearchgate.net In one study, the glucuronidation velocities at a gemfibrozil concentration of 100 µM were highest for UGT2B7, followed by UGT1A3, UGT2B17, UGT1A1, UGT1A9, and UGT2B4. amazonaws.com

| UGT Isoform | Glucuronidation Velocity (pmol/min/mg protein) at 100 µM Gemfibrozil |

|---|---|

| UGT2B7 | 433 |

| UGT1A3 | 254 |

| UGT2B17 | 62 |

| UGT1A1 | 29 |

| UGT1A9 | 25 |

| UGT2B4 | 24 |

Kinetic Characterization of Glucuronidation in In Vitro Systems

The kinetics of gemfibrozil glucuronidation have been characterized in various in vitro systems, providing valuable insights into the enzyme-substrate interactions.

Michaelis-Menten Kinetics in Human Liver Microsomes (HLMs)

In pooled human liver microsomes, the formation of gemfibrozil glucuronide follows Michaelis-Menten kinetics. nih.govresearchgate.net This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate.

Affinity Components (High and Low)

The kinetics of gemfibrozil glucuronidation in HLMs are best described by a model that includes both high- and low-affinity components. nih.govresearchgate.net The high-affinity component is characterized by a low Michaelis constant (Km) value, indicating a strong binding affinity between the enzyme and the substrate. This high-affinity component is largely attributed to the activity of UGT2B7. nih.gov The Km value for the high-affinity component in HLMs is approximately 2.5 µM, which is very similar to the Km value of 2.2 µM observed for recombinant UGT2B7. nih.govamazonaws.com In contrast, the low-affinity component, with a much higher Km value, is likely due to the contributions of other UGT isoforms such as UGT1A3, which has a reported Km of 696 µM. amazonaws.com

| System | Kinetic Parameter | Value |

|---|---|---|

| Human Liver Microsomes (HLMs) | High-Affinity Km | 2.5 µM |

| Low-Affinity Component | Present | |

| Recombinant UGT2B7 | Km | 2.2 µM |

| Vmax | 353 pmol/min/mg protein | |

| Recombinant UGT1A3 | Km | 696 µM |

| Vmax | 2829 pmol/min/mg protein |

Correlation with Probe Substrate Glucuronidation Reactions

To identify the primary UDP-glucuronosyltransferase (UGT) isozymes responsible for the formation of gemfibrozil β-D-glucuronide, correlation studies have been conducted using human liver microsomes (HLMs). These studies measure the rate of gemfibrozil glucuronidation across a panel of individual donor HLMs and compare it to the glucuronidation rates of probe substrates, which are compounds metabolized by specific UGT isozymes.

In a study using microsomes from 16 different human livers, the rate of gemfibrozil glucuronidation showed a very strong and statistically significant correlation with the glucuronidation of probe substrates for the UGT2B7 isozyme. amazonaws.comnih.gov Specifically, a high correlation was found with the formation of morphine-3-glucuronide (B1234276) (r = 0.966) and flurbiprofen (B1673479) glucuronide (r = 0.937). amazonaws.comnih.gov Both morphine and flurbiprofen are well-established substrates primarily metabolized by UGT2B7. nih.gov

Conversely, no significant correlation was observed between the rate of gemfibrozil glucuronidation and the metabolic activities of probes for other major UGT isozymes. amazonaws.comnih.gov For instance, there was no correlation with estradiol (B170435) 3β-glucuronidation, a marker for UGT1A1 activity, or with propofol (B549288) glucuronidation, a probe for UGT1A9 activity. amazonaws.comnih.gov While other recombinant UGTs, including UGT1A1, UGT1A3, and UGT1A9, have demonstrated the ability to glucuronidate gemfibrozil, this typically occurs at much higher, likely less physiologically relevant, substrate concentrations. amazonaws.com The kinetic data from pooled HLMs revealed a high-affinity component for gemfibrozil glucuronidation with a Km value (2.5 µM) very similar to that of recombinant UGT2B7 (2.2 µM), further supporting the primary role of this enzyme. nih.gov

These strong correlations, combined with kinetic and recombinant enzyme data, strongly indicate that UGT2B7 is the principal enzyme responsible for the formation of gemfibrozil β-D-glucuronide in the human liver. amazonaws.comnih.gov

Table 1: Correlation between Gemfibrozil Glucuronidation and UGT Probe Substrate Reactions in Human Liver Microsomes

This interactive table summarizes the correlation coefficients (r) from studies comparing gemfibrozil glucuronidation rates with those of specific UGT isozyme probe substrates. A higher 'r' value indicates a stronger positive correlation.

| Probe Substrate | Primary UGT Isozyme | Correlation Coefficient (r) | p-value | Reference |

| Morphine (3-OH) | UGT2B7 | 0.966 | <0.0001 | amazonaws.com, nih.gov |

| Flurbiprofen | UGT2B7 | 0.937 | <0.0001 | amazonaws.com, nih.gov |

| Estradiol (3β-OH) | UGT1A1 | Not Significant | - | amazonaws.com, nih.gov |

| Propofol | UGT1A9 | Not Significant | - | amazonaws.com, nih.gov |

Cofactor Requirements for Gemfibrozil β-D-glucuronide Biosynthesis

The biosynthesis of gemfibrozil β-D-glucuronide is a phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. nih.govnih.gov Like all UGT-mediated reactions, the formation of this glucuronide conjugate has an absolute requirement for a specific high-energy sugar donor cofactor: uridine 5'-diphospho-glucuronic acid (UDPGA) . nih.govresearchgate.netnih.gov

The UGT enzyme facilitates the transfer of the glucuronic acid moiety from the UDPGA cofactor to the carboxyl group of gemfibrozil, forming the acyl glucuronide, gemfibrozil β-D-glucuronide. nih.govnih.gov This conjugation reaction does not proceed in the absence of UDPGA. merckgroup.com In vitro experiments designed to study this metabolic pathway consistently include UDPGA in the incubation mixture with liver microsomes or recombinant UGT enzymes to enable the reaction. researchgate.netnih.govnih.gov

Metabolic Pathways of Gemfibrozil β D Glucuronide

Further Biotransformation of Gemfibrozil (B1671426) β-D-glucuronide

Contrary to being an inert end-product destined for excretion, gemfibrozil β-D-glucuronide serves as a substrate for further enzymatic reactions, leading to the formation of new metabolites. nih.gov This biotransformation is a significant aspect of its metabolic profile.

Oxidative Metabolism by Cytochrome P450 Enzymes

The oxidative metabolism of gemfibrozil β-D-glucuronide is primarily mediated by the cytochrome P450 (CYP) family of enzymes, specifically CYP2C8. nih.govnih.gov This is a noteworthy interaction, as CYP enzymes are typically involved in Phase I metabolism, acting on the parent drug, while glucuronidation is a Phase II process. The ability of CYP2C8 to metabolize a glucuronide conjugate highlights a unique interplay between these two major phases of drug metabolism. mdpi.com

Studies using human liver microsomes and recombinant CYP2C8 have demonstrated that the inactivation of CYP2C8 by gemfibrozil glucuronide is metabolism-dependent, requiring the presence of NADPH. nih.gov The process involves the oxidation of the gemfibrozil glucuronide molecule, leading to the formation of a reactive intermediate that can irreversibly inhibit the enzyme. nih.govacs.org This mechanism-based inhibition is a key factor in the clinically significant drug-drug interactions observed with gemfibrozil. nih.govnih.gov The inactivation proceeds with a maximal rate (kinact) of 0.21 min-1 and an inhibitor concentration that supports half the maximal rate of enzyme inactivation (KI) ranging from 20 to 52 μM. nih.gov

Identification of Hydroxylated Metabolites of Gemfibrozil β-D-glucuronide

The oxidative metabolism of gemfibrozil β-D-glucuronide by CYP2C8 results in the formation of hydroxylated metabolites. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying these products. researchgate.net The primary metabolite identified is a hydroxylated form of gemfibrozil β-D-glucuronide. researchgate.netresearchgate.net In addition to the main hydroxylated product, two benzyl (B1604629) alcohol metabolites have also been identified, further confirming the oxidative attack on the gemfibrozil moiety of the conjugate. acs.orgnih.gov

| Metabolite | Method of Identification | Key Findings |

|---|---|---|

| Hydroxylated Gemfibrozil β-D-glucuronide | LC-MS/MS | Oxidative metabolism occurs on the dimethylphenoxy moiety. nih.govresearchgate.net |

| Two Benzyl Alcohol Metabolites | LC/MS | Indicates oxidation is limited to the 2',5'-dimethylphenoxy group. acs.orgnih.gov |

| 4'-hydroxy-GEM-1-O-gluc | LC/MS | Further confirms oxidation on the dimethylphenoxy group. acs.org |

Site of Hydroxylation on the Glucuronide Conjugate

Detailed analytical studies have pinpointed the specific site of hydroxylation on the gemfibrozil β-D-glucuronide molecule. The oxidative metabolism occurs on the dimethylphenoxy moiety of the gemfibrozil structure, which is the part of the molecule furthest from the glucuronide group. nih.govresearchgate.net More specifically, a combination of mass spectrometry and deuterium (B1214612) isotope effect studies has revealed that a benzylic carbon on the 2',5'-dimethylphenoxy group is the site of oxidation. acs.orgnih.gov This benzylic oxidation leads to the formation of a benzyl radical intermediate, a critical step in the mechanism-based inhibition of CYP2C8. nih.govacs.org

Deconjugation Pathways: Hydrolysis of the Glucuronide Bond

In addition to further oxidative metabolism, gemfibrozil β-D-glucuronide can undergo deconjugation, which involves the hydrolysis of the ester bond linking gemfibrozil to the glucuronic acid moiety. researchgate.net This process effectively reverses the glucuronidation step, releasing the parent drug, gemfibrozil. nih.gov

Enzymatic Inhibition and Modulatory Effects

Mechanism-Based Inhibition of Cytochrome P450 2C8 (CYP2C8) by Gemfibrozil (B1671426) β-D-glucuronide

Gemfibrozil β-D-glucuronide, the primary metabolite of gemfibrozil, is a potent mechanism-based inactivator of Cytochrome P450 2C8 (CYP2C8). nih.govnih.gov This inactivation is a critical factor in clinically significant drug-drug interactions involving substrates of this enzyme. nih.gov The process is selective and time-dependent, converting the parent drug, a weak inhibitor, into a much more powerful and long-lasting inhibitory molecule through glucuronidation. nih.govtandfonline.com

The irreversible inhibition of CYP2C8 by gemfibrozil β-D-glucuronide proceeds through a sophisticated mechanism involving metabolic activation. nih.gov The glucuronide metabolite itself acts as a substrate for CYP2C8. nih.gov The enzyme oxidizes the gemfibrozil moiety of the molecule, specifically at one of the benzylic methyl groups on the dimethylphenoxy ring. nih.govacs.org This process leads to the formation of a highly reactive benzyl (B1604629) radical intermediate. nih.gov

This intermediate can then covalently bind to the enzyme, causing its irreversible inactivation. acs.org Research indicates that the inactivation mechanism involves the alkylation of the heme prosthetic group within the CYP2C8 active site. acs.org The benzyl radical intermediate adds to the γ-meso position of the heme, forming a stable adduct. acs.org This covalent modification of the heme restricts the access of other substrates to the catalytic iron center, thereby permanently disabling the enzyme's metabolic activity. nih.govacs.org

The inactivation of CYP2C8 by gemfibrozil β-D-glucuronide is characterized by its time-dependent and NADPH-dependent nature, which are hallmarks of mechanism-based inhibition. nih.govsemanticscholar.org The inhibitory activity requires the catalytic function of the P450 enzyme, which is dependent on the presence of the cofactor NADPH. nih.govsemanticscholar.org Without NADPH, the metabolic activation of the glucuronide to its reactive intermediate does not occur, and the enzyme is not inactivated. nih.gov

Kinetic studies have quantified the parameters of this inactivation. The maximal rate of inactivation (kinact) has been determined to be 0.21 min-1. nih.govsemanticscholar.org The concentration of the inhibitor that supports half the maximal rate of enzyme inactivation (KI) has been reported to be in the range of 20 to 52 µM. nih.govsemanticscholar.org These findings confirm that gemfibrozil β-D-glucuronide is a potent inactivator of CYP2C8. nih.gov

Table 1: Kinetic Parameters for the Inactivation of CYP2C8 by Gemfibrozil β-D-glucuronide

| Parameter | Value | Description |

|---|---|---|

| KI | 20 - 52 µM | The concentration of the inhibitor that supports half the maximal rate of enzyme inactivation. nih.govsemanticscholar.org |

| kinact | 0.21 min-1 | The maximal rate of inactivation of the enzyme. nih.govsemanticscholar.org |

A striking feature of this interaction is the dramatic increase in inhibitory potency following the glucuronidation of gemfibrozil. The parent compound, gemfibrozil, is a relatively weak inhibitor of CYP2C8. nih.govtandfonline.com In contrast, its major metabolite, gemfibrozil β-D-glucuronide, is a significantly more potent inhibitor of the same enzyme. nih.govresearchgate.net

In vitro studies using human liver microsomes demonstrate this difference clearly. Without pre-incubation, gemfibrozil exhibits an IC50 value of approximately 120-150 µM for CYP2C8 inhibition. researchgate.netresearchgate.net Gemfibrozil β-D-glucuronide, under the same conditions, shows a much lower IC50 of 24 µM. nih.govresearchgate.net

The difference becomes even more pronounced when the time- and metabolism-dependent nature of the glucuronide's inhibition is considered. After a 30-minute pre-incubation with NADPH to allow for metabolic activation, the IC50 for gemfibrozil β-D-glucuronide drops dramatically to 1.8 µM. nih.govresearchgate.net In contrast, the inhibitory potency of the parent gemfibrozil is not enhanced by pre-incubation, confirming that it is not a mechanism-based inhibitor. researchgate.netresearchgate.net This conversion from a weak direct inhibitor to a potent mechanism-based inactivator is a key aspect of gemfibrozil's interaction profile. tandfonline.comnih.gov

Table 2: Comparative IC50 Values for CYP2C8 Inhibition

| Compound | IC50 (without pre-incubation) | IC50 (with 30-min NADPH pre-incubation) |

|---|---|---|

| Gemfibrozil | 120 - 150 µM researchgate.netresearchgate.net | 150 µM researchgate.netresearchgate.net |

| Gemfibrozil β-D-glucuronide | 24 µM nih.govresearchgate.net | 1.8 µM nih.govresearchgate.net |

The potent inactivation of CYP2C8 by gemfibrozil β-D-glucuronide has significant consequences for the metabolism of other drugs that are substrates of this enzyme. nih.gov In vitro systems, such as human liver microsomes, have been used to demonstrate the potent inhibition of the metabolism of various CYP2C8 substrates. nih.govdrugbank.com

For example, the metabolism of repaglinide (B1680517), an antidiabetic drug, is significantly inhibited by gemfibrozil β-D-glucuronide. drugbank.com Similarly, the metabolism of statins like cerivastatin (B1668405) is strongly inhibited, which is consistent with the clinically observed drug-drug interaction. nih.govnih.gov Other CYP2C8 substrates whose metabolism is affected include rosiglitazone (B1679542) and pioglitazone. nih.gov The formation of hydroxylated metabolites from these substrates is substantially reduced in the presence of the activated glucuronide. nih.govsemanticscholar.org These in vitro findings provide the mechanistic basis for the powerful in vivo drug interactions caused by gemfibrozil. drugbank.com

While a crystal structure of the CYP2C8-gemfibrozil β-D-glucuronide complex has not been determined, computational docking studies have provided insights into the potential binding orientation within the enzyme's active site. nih.gov These models suggest that the bulky glucuronosyl moiety of the molecule is positioned away from the heme iron. nih.gov The carboxylate group of the glucuronide is proposed to form hydrogen bonds with amino acid residues in the distal part of the active site. nih.gov

Crucially, the dimethylphenoxy portion of the molecule, which undergoes metabolic activation, is oriented toward the heme. nih.gov Docking results indicate a preference for the ortho-methyl group to be positioned closer to the heme iron compared to the meta-methyl group. nih.gov This orientation facilitates the hydrogen atom abstraction from the benzylic carbon, initiating the radical formation and subsequent irreversible inactivation of the enzyme. nih.gov

Modulation of Other Drug-Metabolizing Enzymes by Gemfibrozil β-D-glucuronide

While gemfibrozil β-D-glucuronide is a potent and selective mechanism-based inhibitor of CYP2C8, its effect on other drug-metabolizing enzymes is less pronounced. nih.govsemanticscholar.org Studies evaluating its inhibitory activity against a panel of major cytochrome P450 enzymes (including CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4) found it to be at least an order of magnitude more potent as an inhibitor of CYP2C8. researchgate.net This selectivity is a key feature, as the parent compound, gemfibrozil, is a more potent inhibitor of CYP2C9 (IC50 of 30 µM) than CYP2C8. nih.govsemanticscholar.org Glucuronidation effectively shifts the inhibitory focus from CYP2C9 to CYP2C8. researchgate.net

Beyond the P450 family, gemfibrozil β-D-glucuronide has been shown to cause time-dependent inhibition of UGT1A1, a UDP-glucuronosyltransferase enzyme. ctfassets.net This suggests that the metabolite may also play a role in drug-drug interactions involving the glucuronidation of other compounds. ctfassets.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cerivastatin |

| Gemfibrozil |

| Gemfibrozil β-D-glucuronide |

| Pioglitazone |

| Repaglinide |

| Rosiglitazone |

Inhibition of Other CYP Isoforms (e.g., CYP2C9, CYP2C19, CYP3A4) in Research Models

While gemfibrozil β-D-glucuronide is most recognized as a potent, mechanism-based inhibitor of CYP2C8, its effects on other CYP isoforms have also been characterized in research models. nih.govresearchgate.net The glucuronidation of gemfibrozil alters its inhibitory potency against different enzymes compared to the parent drug. nih.gov

In vitro studies using human liver microsomes show that the parent compound, gemfibrozil, is a more potent inhibitor of CYP2C9 than its glucuronide metabolite. nih.govresearchgate.net Gemfibrozil has been reported to inhibit CYP2C9 with an IC₅₀ value of 30 µM and a Ki value of 5.8 µM. nih.govmdpi.comnih.gov Its inhibitory activity towards CYP2C19 is considered mild, with a reported Ki of 24 µM. researchgate.netmdpi.comnih.gov

In contrast, research indicates that both gemfibrozil and gemfibrozil β-D-glucuronide are minimal inhibitors of CYP3A4-mediated metabolism. nih.govsemanticscholar.org Studies have shown that gemfibrozil does not have a notable inhibitory effect on CYP3A4. researchgate.netnih.gov

Table 1: Inhibitory Effects on CYP Isoforms

| Compound | CYP Isoform | Inhibitory Value (IC₅₀/Ki) | Potency |

|---|---|---|---|

| Gemfibrozil | CYP2C9 | Ki = 5.8 µM mdpi.comnih.gov, IC₅₀ = 30 µM nih.gov | Potent |

| Gemfibrozil | CYP2C19 | Ki = 24 µM mdpi.comnih.gov | Mild |

| Gemfibrozil | CYP3A4 | Minimal Inhibition nih.govsemanticscholar.org | Weak/None |

| Gemfibrozil β-D-glucuronide | CYP3A4 | Minimal Inhibition nih.govsemanticscholar.org | Weak/None |

Inhibition of UGT Isoforms (e.g., UGT1A1, UGT1A3) by Gemfibrozil and its Glucuronide

Both gemfibrozil and its glucuronide metabolite have been found to inhibit UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A3. nih.govnih.gov This suggests that the inhibition of these phase II metabolic enzymes is an additional mechanism contributing to drug-drug interactions involving gemfibrozil. nih.govnih.gov

In studies with recombinant UGTs, 100 µM of gemfibrozil inhibited at least 50% of the glucuronidation activity of repaglinide by both UGT1A1 and UGT1A3 isoforms. nih.gov Furthermore, gemfibrozil β-D-glucuronide was shown to inhibit the formation of repaglinide glucuronide in a time-dependent manner. nih.gov The apparent IC₅₀ for this inhibition by the glucuronide metabolite was 69 µM in incubations with recombinant UGT1A1. nih.gov

Table 2: Inhibition of UGT Isoforms

| Compound | UGT Isoform | Research Finding |

|---|---|---|

| Gemfibrozil | UGT1A1, UGT1A3 | 100 µM inhibited >50% of repaglinide glucuronidation. nih.gov |

| Gemfibrozil β-D-glucuronide | UGT1A1 | Time-dependent inhibition of repaglinide glucuronidation with an apparent IC₅₀ of 69 µM. nih.gov |

Interaction with Drug Transporters: Organic Anion Transporting Polypeptide 1B1 (OATP1B1) Inhibition

Gemfibrozil and its major metabolite, gemfibrozil β-D-glucuronide, are both inhibitors of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). mdpi.comnih.govnih.govsemanticscholar.org This transporter is crucial for the hepatic clearance of many endogenous compounds and drugs.

In studies using OATP1B1-expressing cells, both compounds significantly inhibited the uptake of the statin cerivastatin. nih.govsemanticscholar.org Notably, gemfibrozil β-D-glucuronide was a more potent inhibitor of OATP1B1-mediated uptake than the parent compound, with IC₅₀ values of 24 µM and 72 µM, respectively. nih.govsemanticscholar.org Other research has characterized the inhibition of OATP1B1 by gemfibrozil as competitive, with a Ki value of 12.5 µM. nih.gov

The inhibitory effect of gemfibrozil on OATP1B1 may also be substrate-dependent. researchgate.net For instance, gemfibrozil was shown to inhibit the OATP1B1-mediated transport of fluvastatin, pravastatin, and simvastatin, but it did not affect the transport of other substrates like estrone-3-sulfate under similar conditions. researchgate.net

Table 3: Inhibition of OATP1B1 Transporter

| Compound | Substrate/Model | Inhibitory Value (IC₅₀/Ki) | Inhibition Type |

|---|---|---|---|

| Gemfibrozil | Cerivastatin Uptake | IC₅₀ = 72 µM nih.govsemanticscholar.org | - |

| Gemfibrozil β-D-glucuronide | Cerivastatin Uptake | IC₅₀ = 24 µM nih.govsemanticscholar.org | - |

| Gemfibrozil | Estradiol (B170435) 17-β-D-glucuronide Uptake | Ki = 12.5 µM nih.gov | Competitive |

Reactivity and Metabolic Fate in Research Models

Acyl Migration of Gemfibrozil (B1671426) β-D-glucuronide

Acyl migration is an intramolecular rearrangement characteristic of acyl glucuronides, where the acyl group (gemfibrozil) moves from its initial C-1 position on the glucuronic acid moiety to other hydroxyl positions (C-2, C-3, or C-4). This process is pH-dependent and can be influenced by the presence of proteins like albumin. scispace.comnih.gov The 1-O-acyl-β-D-glucuronide isomer is susceptible to this intramolecular acyl migration, resulting in the formation of more stable 2-, 3-, and 4-O-isomers.

Studies have shown that Gemfibrozil 1-O-β-D-glucuronide is unstable, with its degradation being dependent on both pH and the presence of human serum albumin. nih.gov The presence of albumin appears to accelerate the intramolecular rearrangement and hydrolysis of the conjugate. nih.gov In phosphate (B84403) buffer at 37°C, the degradation half-life is significantly shorter at pH 9.0 (4.1 hours) compared to pH 7.4 (44 hours), highlighting the influence of pH on its stability. nih.gov

Formation of Protein Adducts in Biological Systems

The electrophilic nature of Gemfibrozil β-D-glucuronide facilitates its covalent binding to nucleophilic sites on proteins, forming protein adducts. researchgate.net This process has been observed both in vitro and in vivo. researchgate.netnih.gov

Covalent Binding to Proteins (e.g., Human Serum Albumin)

Human serum albumin (HSA) is a primary target for covalent modification by Gemfibrozil β-D-glucuronide due to its abundance in plasma and its numerous nucleophilic residues. nih.govnih.gov The binding of gemfibrozil to HSA is significant, with studies showing that it is 98.6% bound to serum albumin. drugbank.com The covalent binding is associated with the site II binding domain on albumin. nih.gov In vitro studies have demonstrated this covalent binding to HSA, and it has also been detected in vivo with human plasma proteins. nih.gov

Stability and Half-Life of Protein Adducts

Once formed, gemfibrozil-protein adducts exhibit a notable stability. The half-life of these adducts in plasma has been determined to be approximately 2.5 to 3.1 days. nih.govnih.gov This extended half-life is consistent with the turnover rate of albumin, the primary protein to which it binds. nih.gov In contrast, the half-lives of non-covalently bound gemfibrozil and its glucuronide are significantly shorter. nih.gov

Correlation of Adduct Accumulation with In Vivo Observations in Animal Models

In vivo studies using rat models have provided valuable insights into the accumulation of gemfibrozil-protein adducts. Following daily administration of gemfibrozil, adducts were found in plasma, liver, kidney, and heart. nih.gov Plasma was the most significant site of adduct formation, reaching steady-state concentrations of approximately 31.40 ng/mg of protein by the tenth day of dosing. nih.gov The accumulation was also observed in other tissues, with mean steady-state concentrations of 2.13 ng/mg, 0.89 ng/mg, and 0.95 ng/mg of protein in the kidney, liver, and heart, respectively. nih.gov The rate of adduct accumulation appeared to be greatest in the liver. nih.gov

| Tissue | Mean (SE) Steady-State Adduct Concentration (ng/mg protein) |

|---|---|

| Plasma | 31.40 (2.40) |

| Kidney | 2.13 (0.11) |

| Liver | 0.89 (0.35) |

| Heart | 0.95 (0.07) |

In Vivo Disposition and Excretion Patterns in Animal Models

The disposition and excretion of Gemfibrozil β-D-glucuronide in animal models are influenced by various transport systems and metabolic processes.

Enterohepatic Recycling in Rodent Models

Enterohepatic recycling is a significant pathway in the disposition of Gemfibrozil β-D-glucuronide in rodent models. nih.govnih.gov This process involves the excretion of the glucuronide into the bile, its subsequent hydrolysis back to the parent compound by gut microflora, and reabsorption from the intestine. nih.govfrontiersin.org In isolated perfused rat liver preparations, Gemfibrozil β-D-glucuronide is taken up by the liver and excreted into the bile. nih.gov Approximately 73% of the administered Gemfibrozil β-D-glucuronide was excreted into the bile in these studies. nih.gov The biliary excretion half-life of the glucuronide was found to be 30.9 minutes. nih.gov At the end of a 90-minute experiment, the concentration ratio of Gemfibrozil β-D-glucuronide in the perfusate, liver, and bile was 1:35:3136, respectively, demonstrating the significant concentration of the metabolite in the bile. nih.gov This efficient biliary excretion is a key step in the enterohepatic recycling of the compound. frontiersin.org

| Parameter | Mean ± S.D. |

|---|---|

| Hepatic Clearance (ml/min) | 10.4 ± 1.4 |

| Apparent Intrinsic Clearance (ml/min) | 94.1 ± 17.9 |

| Hepatic Extraction Ratio | 0.346 ± 0.046 |

| Biliary Excretion Half-life (min) | 30.9 ± 4.9 |

Species Differences in Glucuronide Exposure and Elimination Pathways

The metabolic fate and disposition of gemfibrozil and its primary metabolite, gemfibrozil 1-O-β-glucuronide, exhibit significant variability across different species, which can influence the translation of preclinical findings to human clinical outcomes.

Comparative Exposure in Humans and Mice

Research has highlighted a notable difference in the relative exposure to gemfibrozil 1-O-β-glucuronide between humans and mice. In a clinical study involving human volunteers, the molar ratio of gemfibrozil 1-O-β-glucuronide to the parent compound, gemfibrozil, was found to be 15% at the trough concentration and 10% at 1.5 hours after the sixth dose. nih.gov In stark contrast, the steady-state molar ratio in mice was significantly higher at 91%, representing a 6- to 9-fold difference compared to humans. nih.gov This suggests a more extensive conversion of gemfibrozil to its glucuronide metabolite in mice. nih.gov

Interestingly, despite the high concentrations of the inhibitory gemfibrozil 1-O-β-glucuronide in mice, there was a net induction of cytochrome P450 (P450) enzyme activity. nih.gov This finding points to a species-specific net inductive effect of gemfibrozil in the mouse model, a phenomenon not observed to the same extent in humans. nih.gov

Metabolism and Elimination in Rats and Hamsters

Studies comparing the metabolism and excretion of gemfibrozil in Sprague-Dawley rats and Syrian golden hamsters have revealed distinct species-dependent pathways. Hamsters primarily excrete the administered dose in the urine, with approximately 90% of the dose being eliminated through this route. nih.gov In contrast, the route of excretion in rats is dose-dependent. At lower doses, rats excrete a majority of the dose (55% to 60%) in the feces, whereas at higher doses, the primary route shifts to urinary excretion (55% to 70%). nih.gov This dose-dependent shift in rats suggests a potential saturation of the biliary excretion pathway at higher concentrations. nih.gov

Further investigation in bile-duct cannulated animals showed that rats excrete a staggering 99% of an intravenous dose in the bile, while hamsters excrete a much smaller fraction, between 7% and 20%, via this route. nih.gov The major metabolites identified in the urine and bile of both species were the glucuronide conjugates of gemfibrozil, along with its hydroxylated and benzoic acid metabolites. nih.gov The significant enterohepatic recycling of gemfibrozil in rats, as evidenced by the high biliary excretion, leads to a much higher effective dose exposure in this species compared to hamsters. nih.gov This difference in exposure may contribute to the observed species differences in gemfibrozil-induced toxicities, such as hepatomegaly and peroxisome proliferation, which are more pronounced in rats. nih.gov

Comparative Elimination of Gemfibrozil in Different Species

| Species | Primary Route of Elimination | Key Findings | Reference |

|---|---|---|---|

| Human | Urine (approximately 70%) | The majority is excreted as glucuronide conjugates, with less than 2% as unchanged drug. About 6% is eliminated in feces. | drugbank.com |

| Mouse | Bile (high levels of glucuronide) | Significantly higher molar ratio of gemfibrozil 1-O-β-glucuronide to gemfibrozil compared to humans. | nih.govnih.gov |

| Rat | Feces (low dose), Urine (high dose), Bile (very high) | Shows dose-dependent shift in excretion route and extensive enterohepatic recycling. | nih.gov |

| Hamster | Urine (approximately 90%) | Lower biliary excretion compared to rats. | nih.gov |

| Rhesus Monkey | Bile (41%), Urine (36%) | Demonstrates significant biliary and urinary excretion. | iarc.fr |

Role of UDP-Glucuronosyltransferases (UGTs)

The formation of gemfibrozil 1-O-β-glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, and the specific isoforms involved can differ between species. In humans, UGT2B7 has been identified as the primary enzyme responsible for the glucuronidation of gemfibrozil. nih.gov While other UGT isoforms such as UGT1A1, UGT1A3, and UGT1A9 also show activity towards gemfibrozil, UGT2B7 exhibits the highest catalytic efficiency. drugbank.comnih.gov

In contrast, studies in rats suggest a significant role for the Ugt2 enzyme family in gemfibrozil glucuronidation. pnas.org Research using Ugt2-knockout mice demonstrated a marked decrease in the formation of gemfibrozil glucuronide, confirming the involvement of these enzymes. nih.gov However, some level of glucuronidation persisted in these knockout mice, suggesting that other UGTs, possibly from the Ugt1 family, also contribute to the metabolism of gemfibrozil in this species. nih.gov The rate of gemfibrozil glucuronidation has been observed to be much lower in human liver microsomes compared to rat liver microsomes. pnas.org

Key UGT Enzymes in Gemfibrozil Glucuronidation

| Species | Primary UGT Isoform(s) | Other Contributing Isoforms | Reference |

|---|---|---|---|

| Human | UGT2B7 | UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B17 | drugbank.comnih.gov |

| Rat | Ugt2 family | Likely Ugt1 family enzymes | nih.govpnas.org |

Transporter-Mediated Disposition

The hepatic disposition of gemfibrozil 1-O-β-glucuronide is also influenced by various drug transporters. In humans, this metabolite is a substrate for the organic anion transporting polypeptides OATP1B1, OATP1B3, and OATP2B1. acs.org Furthermore, it is actively transported out of hepatocytes by multidrug resistance-associated proteins (MRP) 2, 3, and 4. acs.org The involvement of these transporters in the hepatic uptake and efflux of gemfibrozil 1-O-β-glucuronide plays a crucial role in determining its intracellular and plasma concentrations. acs.org Species differences in the expression and function of these transporters likely contribute to the observed variations in the pharmacokinetics of gemfibrozil and its glucuronide metabolite.

Analytical Methodologies for Gemfibrozil β D Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating Gemfibrozil (B1671426) β-D-glucuronide from complex biological matrices and accurately measuring its concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of Gemfibrozil β-D-glucuronide. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting and quantifying the metabolite in various biological samples, such as human liver microsomes. researchgate.netnih.gov

One of the key advantages of LC-MS/MS is its ability to differentiate between gemfibrozil and its glucuronide metabolite, which is essential for accurate pharmacokinetic studies. nih.gov In some instances, the glucuronide can cleave in the mass spectrometer's ion source, leading to a signal at the mass-to-charge ratio of the parent drug, gemfibrozil. nih.gov Chromatographic separation is therefore critical to distinguish between the two compounds. nih.gov

Deuterated internal standards, such as gemfibrozil-d6 (B562232) and gemfibrozil 1-O-β-glucuronide-d6, are often employed to ensure accuracy and precision in quantification. researchgate.nethelsinki.fi The use of these standards helps to correct for variations in sample preparation and instrument response. researchgate.nethelsinki.fi LC-MS/MS methods have been developed with lower limits of quantification (LLQ) for both gemfibrozil and its glucuronide as low as 2.5 ng/ml. researchgate.net

The technique is also instrumental in studying the further metabolism of Gemfibrozil β-D-glucuronide. For example, LC-MS/MS analysis has shown that human liver microsomes and recombinant CYP2C8 can convert Gemfibrozil β-D-glucuronide into a hydroxylated metabolite. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation and quantification of Gemfibrozil β-D-glucuronide. nih.gov These methods are frequently coupled with various detectors, including UV and fluorescence, to achieve sensitive and reliable measurements. nih.govderpharmachemica.com

HPLC methods have been developed for the direct measurement of both gemfibrozil and Gemfibrozil β-D-glucuronide in plasma. nih.gov One such method utilized a 5-μm CN reversed-phase column with a mobile phase adjusted to pH 3.5 and fluorescence detection. nih.gov This approach yielded linear calibration curves for both compounds over a concentration range of 0.1 to 40 mg/l, with good intra-assay and inter-assay precision. nih.gov

UHPLC, an advancement of HPLC offering higher resolution and faster analysis times, is often paired with tandem mass spectrometry (UHPLC-MS/MS) for enhanced sensitivity and selectivity in metabolite screening. This combination is particularly useful for high-throughput analysis in drug metabolism studies.

The choice of chromatographic conditions, such as the column type, mobile phase composition, and detector, is crucial for achieving optimal separation and detection of Gemfibrozil β-D-glucuronide.

Application of Reversed-Phase Chromatography

Reversed-phase chromatography is the most common mode of separation used in HPLC and UHPLC for the analysis of Gemfibrozil β-D-glucuronide. nih.govderpharmachemica.com In this technique, a nonpolar stationary phase, such as a C18 or CN column, is used with a polar mobile phase. nih.govnih.gov

A typical reversed-phase HPLC method for Gemfibrozil β-D-glucuronide might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer, such as 0.1% formic acid. nih.govxenotech.com The acidic conditions help to ensure that the carboxylic acid group of the glucuronide is protonated, leading to better retention and peak shape.

The hydrophilicity of the glucuronide moiety means that Gemfibrozil β-D-glucuronide will elute earlier than the parent drug, gemfibrozil, in a reversed-phase system. nih.gov The specific retention time can be modulated by adjusting the mobile phase composition, such as the ratio of organic solvent to water.

Isocratic elution, where the mobile phase composition remains constant throughout the run, has been successfully used for the analysis of Gemfibrozil β-D-glucuronide. nih.gov However, gradient elution, where the mobile phase composition is changed over time, can also be employed to optimize the separation of the metabolite from other components in the sample matrix. researchgate.net

Mass Spectrometry for Structural Elucidation and Characterization

Mass spectrometry is an indispensable tool for confirming the identity of Gemfibrozil β-D-glucuronide and elucidating its chemical structure, as well as the structures of its subsequent metabolites.

Full Scan MS and Fragmentation Patterns

Full scan mass spectrometry (MS) provides the molecular weight of Gemfibrozil β-D-glucuronide, while tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, which is crucial for structural confirmation. researchgate.netscience.gov

In full scan mode, the mass spectrometer detects the intact molecular ion of the compound. For Gemfibrozil β-D-glucuronide, this would correspond to the mass of gemfibrozil plus the mass of the glucuronic acid moiety.

Fragmentation analysis (MS/MS) involves selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions. A key fragmentation pathway for acyl glucuronides like Gemfibrozil β-D-glucuronide is the loss of the glucuronic acid moiety (176 Da). researchgate.netresearchgate.net

For instance, in the analysis of a hydroxylated metabolite of Gemfibrozil β-D-glucuronide, the presence of an ion at m/z 265 resulting from the loss of a 176 Da fragment from the molecular ion at m/z 441 is indicative of a glucuronide conjugate. researchgate.net The presence of other specific fragment ions can help to pinpoint the location of the hydroxylation on the gemfibrozil structure. researchgate.net

Selected Reaction Monitoring (SRM) for Quantification

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective mass spectrometric technique used for the quantification of Gemfibrozil β-D-glucuronide. nih.govmdpi.com This method enhances the specificity of detection by monitoring a specific precursor ion to product ion transition. researchgate.netnih.gov

For Gemfibrozil β-D-glucuronide, a common SRM transition involves monitoring the precursor ion corresponding to the intact molecule and a product ion resulting from the loss of the glucuronic acid moiety. helsinki.firesearchgate.net This specific transition is highly characteristic of the target analyte, minimizing interference from other compounds in the matrix. researchgate.net

SRM methods are often developed using triple quadrupole mass spectrometers, which are well-suited for this type of analysis. nih.gov The optimization of collision energy is critical to maximize the signal of the desired fragment ion and ensure the specificity of the assay. researchgate.net The use of a specific SRM transition can significantly improve sample throughput by reducing the need for extensive chromatographic separation. researchgate.net

The table below summarizes the analytical methodologies discussed:

| Methodology | Application | Key Features |

| LC-MS/MS | Separation and quantification | High selectivity and sensitivity, differentiation of parent drug and metabolite. |

| HPLC/UHPLC | Separation and quantification | Use of UV or fluorescence detection, adaptable for various sample types. |

| Reversed-Phase Chromatography | Separation | Utilizes nonpolar stationary phase, allows for separation based on hydrophobicity. |

| Full Scan MS | Structural characterization | Provides molecular weight information. |

| MS/MS (Fragmentation) | Structural elucidation | Reveals characteristic fragment ions, confirms identity. |

| SRM/MRM | Quantification | High sensitivity and selectivity, monitors specific precursor-to-product ion transitions. |

Crystalline Sponge Method for Metabolite Structure Elucidation

The definitive identification of metabolite structures, particularly their absolute stereochemistry, is a formidable challenge in drug metabolism studies, often hampered by the minuscule quantities of material available from in vitro incubations. Traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy require microgram amounts of pure substance, which are frequently unattainable in early discovery phases. merckgroup.commerckgroup.com Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity but often fails to deliver complete structural details, such as the exact position of a chemical modification. merckgroup.com

The Crystalline Sponge Method (CSM) has emerged as a groundbreaking technique to overcome these limitations. merckgroup.com This method utilizes a porous metal-organic framework (the "crystalline sponge") that absorbs the analyte from a solution into its pores. merckgroup.com The framework then imposes its own crystalline order onto the entrapped, non-crystalline analyte molecules, allowing for structural elucidation via single-crystal X-ray diffraction (SCD). merckgroup.commerckgroup.com This technique combines the atomic-level detail of SCD with the sensitivity to analyze nanogram-level quantities of a substance. merckgroup.com

A landmark study demonstrated the first-time use of the Crystalline Sponge Method for the complete structure elucidation of phase I and II metabolites of gemfibrozil generated from in vitro liver microsome incubations. merckgroup.comnih.gov After chromatographic purification, the method was successfully applied to identify Gemfibrozil β-D-glucuronide (referred to as M4), providing its definitive structure. nih.govresearchgate.net This achievement marked the first acyl glucuronide structure to be included in the Cambridge Crystallographic Data Centre. nih.govresearchgate.net The study confirmed that CSM is a sensitive and rapid tool, capable of providing unambiguous structural data for metabolites within days, a significant advantage in the early stages of drug discovery. nih.govresearchgate.net

Key Findings from Crystalline Sponge Method Application:

| Feature | Description | Reference |

| Analyte Requirement | Nanogram amounts of the metabolite are sufficient. | merckgroup.comnih.gov |

| Technique Principle | A porous host crystal absorbs the analyte, enabling single-crystal X-ray diffraction analysis of a non-crystalline compound. | merckgroup.commerckgroup.com |

| Outcome | Provides complete molecular structure, including absolute stereochemistry, at the atomic level. | merckgroup.commerckgroup.com |

| Application to Gemfibrozil β-D-glucuronide | Successfully elucidated the structure of Gemfibrozil 1-O-β-glucuronide generated from in vitro systems. | merckgroup.comnih.gov |

| Significance | Overcomes the limitations of traditional methods like NMR and LC-MS for trace-level metabolite identification. | merckgroup.comnih.gov |

Sample Preparation and Stability Considerations for Acyl Glucuronides

The analysis of acyl glucuronides, such as Gemfibrozil β-D-glucuronide, is complicated by their inherent chemical instability. Proper sample collection, storage, and processing are paramount to prevent degradation and ensure accurate quantification.

Acyl glucuronides are ester compounds that are susceptible to two primary degradation pathways: hydrolysis and intramolecular acyl migration. nih.gov

Hydrolysis: The ester linkage can be cleaved, reverting the metabolite back to the parent drug (gemfibrozil) and glucuronic acid. nih.gov

Acyl Migration: The acyl group can move from its metabolically formed 1-O-β position to the 2-, 3-, or 4-hydroxyl groups of the glucuronic acid ring. nih.govscispace.com This isomerization is a significant issue because the resulting positional isomers are not substrates for the β-glucuronidase enzyme, which is commonly used in analytical procedures. nih.gov

These degradation reactions are influenced by pH and temperature. To minimize these instabilities during sample processing, several measures are recommended:

Low Temperature: Samples should be kept at low temperatures (e.g., 4°C or frozen at -80°C) to slow down the rates of both hydrolysis and acyl migration. scispace.comresearchgate.net

Acidification: Maintaining an acidic pH helps to stabilize acyl glucuronides, as acyl migration and hydrolysis are often promoted at higher, more alkaline pH values. scispace.com Acidified organic solvents, such as acetonitrile with 0.1% acetic acid, are often used for extraction.

Immediate Analysis: Whenever possible, samples should be processed and analyzed promptly after collection to minimize the time for degradation to occur. researchgate.net

In quantitative bioanalysis using methods like LC-MS/MS, an internal standard (IS) is crucial for ensuring precision and accuracy. The IS is added to samples to correct for variability during sample preparation (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ion source fluctuations). scispace.com

For the analysis of Gemfibrozil β-D-glucuronide, the ideal choice is a stable isotope-labeled (SIL) internal standard. nih.govnih.gov A SIL IS, such as gemfibrozil-d6 1-O-β-glucuronide, is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). researchgate.netacanthusresearch.com

Advantages of Using a SIL Internal Standard:

It co-elutes with the analyte in chromatography.

It experiences the same extraction recovery and matrix effects (ion suppression or enhancement in the MS source) as the analyte. nih.govacanthusresearch.com

Its use has been shown to provide more reproducible and accurate results compared to using a structurally related but different compound as the IS. scispace.comnih.gov

While chemical synthesis of SIL metabolites can be challenging and costly, in vitro biosynthesis methods offer a viable alternative for generating these essential standards. nih.gov

Quantification of Gemfibrozil β-D-glucuronide can be performed directly by LC-MS/MS or indirectly by measuring the amount of gemfibrozil released after hydrolysis of the conjugate. scispace.com This indirect approach is common, particularly when an authentic standard of the glucuronide is unavailable.

Two main hydrolysis methods are employed:

Enzymatic Hydrolysis: This method uses the enzyme β-glucuronidase to specifically cleave the 1-O-β-glucuronide bond. scispace.comnih.gov The optimal pH for the enzyme, which can be sourced from various organisms like Helix pomatia or E. coli, must be considered for maximal activity. scispace.comsigmaaldrich.com However, this method will not cleave the positional isomers formed via acyl migration. nih.gov Furthermore, incomplete hydrolysis can lead to an underestimation of the total conjugate concentration. scispace.com

Chemical Hydrolysis (Saponification): This approach uses alkaline conditions (e.g., treatment with a base like sodium hydroxide) to hydrolyze the ester linkage of all glucuronide isomers, including those formed by acyl migration. scispace.comscience.gov This provides a measure of the total aglycone (gemfibrozil) derived from the glucuronide conjugates.

The choice between direct measurement, enzymatic hydrolysis, or chemical hydrolysis depends on the specific goals of the study—whether to measure only the primary 1-O-β metabolite or the total concentration of the drug that was conjugated. scispace.com

Comparison of Hydrolysis Methods:

| Method | Principle | Advantages | Disadvantages | Reference |

| Enzymatic (β-glucuronidase) | Specific cleavage of the 1-O-β-glucuronide bond. | High specificity for the primary metabolite. | Does not hydrolyze isomers from acyl migration; hydrolysis may be incomplete. | nih.govscispace.com |

| Chemical (Alkaline Hydrolysis) | Non-specific cleavage of the ester bond of all isomers. | Measures total aglycone from all glucuronide forms. | Less specific; harsh conditions may degrade other components. | scispace.comscience.gov |

In Vitro Biosynthesis and Purification for Research Standards

Authentic, purified standards of drug metabolites like Gemfibrozil β-D-glucuronide are often not commercially available, necessitating their production for research purposes. nih.gov In vitro biosynthesis is a common and effective method for generating these standards.

The process typically involves incubating the parent drug, gemfibrozil, with a biological system containing the necessary enzymes. scispace.com Common systems include:

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. nih.govresearchgate.net The UGT2B7 isoform is primarily responsible for gemfibrozil glucuronidation. helsinki.finih.gov

Recombinant UGT Enzymes: Using specific, recombinantly expressed UGT isoforms can provide a cleaner system for producing a particular glucuronide. scispace.com

The incubation mixture must be fortified with the co-factor uridine-diphospho-glucuronic acid (UDPGA). scispace.comresearchgate.net After incubation, the desired Gemfibrozil β-D-glucuronide metabolite must be isolated and purified from the complex mixture of the parent drug, other metabolites, and matrix components. High-Performance Liquid Chromatography (HPLC) is the standard technique used for this purification, where fractions containing the metabolite of interest are collected. nih.govresearchgate.net The purity and identity of the final product are then confirmed using techniques like LC-MS/MS and NMR. researchgate.net

In Vitro and Animal Model Studies on Glucuronide Mediated Drug Interactions

Mechanistic Investigations of Gemfibrozil (B1671426) β-D-glucuronide-Mediated Interactions in Microsomal Systems

The primary mechanism by which gemfibrozil β-D-glucuronide (also known as gemfibrozil 1-O-β-glucuronide) causes drug-drug interactions (DDIs) is through the potent, mechanism-based inhibition of the cytochrome P450 enzyme CYP2C8. tandfonline.comnih.govnih.gov This interaction is of significant clinical importance, as it can lead to substantially elevated plasma concentrations of co-administered drugs that are substrates of CYP2C8. nih.govnih.gov

In vitro studies using human liver microsomes (HLMs) have been crucial in elucidating this mechanism. nih.gov While the parent drug, gemfibrozil, is a weak inhibitor of CYP2C8, its major metabolite, gemfibrozil β-D-glucuronide, is a potent, metabolism-dependent inhibitor. nih.govresearchgate.net The process begins with the glucuronidation of gemfibrozil, a phase II metabolic reaction primarily catalyzed by the enzyme UGT2B7. nih.govcaymanchem.com The resulting gemfibrozil β-D-glucuronide then acts as a substrate for the phase I enzyme CYP2C8. nih.gov

The key event in the mechanism-based inhibition is the CYP2C8-catalyzed benzylic oxidation of the glucuronide metabolite. nih.govacs.org This oxidation occurs on the dimethylphenoxy moiety of the molecule, leading to the formation of a benzyl (B1604629) radical intermediate. nih.govacs.org This reactive intermediate can then covalently bind to the heme portion of the CYP2C8 enzyme, a process known as heme alkylation. nih.govacs.org This covalent modification results in the irreversible inactivation of the enzyme, preventing it from metabolizing other substrates. nih.govacs.org

The inactivation of CYP2C8 by gemfibrozil β-D-glucuronide is time-dependent, meaning the extent of inhibition increases with the duration of exposure. nih.govresearchgate.net This is a hallmark of mechanism-based inhibition. The potency of this inhibition is significantly greater than that of the parent compound. For instance, in one study, the IC50 value for CYP2C8 inhibition by gemfibrozil β-D-glucuronide decreased from 24 µM to 1.8 µM after a 30-minute pre-incubation with HLMs and NADPH, demonstrating the metabolism-dependent nature of the inhibition. nih.govresearchgate.net

Use of Recombinant Enzymes and Human Liver Microsomes in Interaction Studies

Both human liver microsomes (HLMs) and recombinant enzymes are indispensable tools for studying the drug interaction potential of gemfibrozil β-D-glucuronide. nih.govresearchgate.net HLMs, which are vesicles of the endoplasmic reticulum from human liver cells, contain a mixture of drug-metabolizing enzymes, including both cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This makes them a valuable in vitro system for investigating complex metabolic pathways, such as the conversion of gemfibrozil to its glucuronide and the subsequent CYP2C8 inhibition. nih.govresearchgate.net

Studies with HLMs have demonstrated that gemfibrozil itself is a more potent inhibitor of CYP2C9 than CYP2C8. nih.govresearchgate.net However, its glucuronide metabolite shows a reversed and more clinically relevant selectivity, being a much more potent inhibitor of CYP2C8. nih.govresearchgate.net This highlights the importance of using a comprehensive in vitro system like HLMs that can account for the metabolic activation of a drug to its active metabolite.

Recombinant enzymes, which are individual drug-metabolizing enzymes expressed in a cellular system, allow for the precise investigation of the role of a specific enzyme in a metabolic pathway. nih.gov For example, recombinant CYP2C8 has been used to confirm that it is the specific P450 isozyme responsible for the metabolism-dependent inactivation by gemfibrozil β-D-glucuronide. nih.govresearchgate.net Similarly, recombinant UGT2B7 has been identified as the primary enzyme responsible for the formation of gemfibrozil β-D-glucuronide. caymanchem.com

However, it is important to note that different enzyme sources and even different lots of the same recombinant enzyme can exhibit varying sensitivities in detecting mechanism-based inactivation. Therefore, while recombinant enzymes are excellent for mechanistic clarity, HLMs often provide a more holistic and clinically predictive picture of drug interactions. nih.govresearchgate.net

| Compound | Enzyme | IC50 (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Gemfibrozil | CYP2C8 | 95 - 120 | Reversible | nih.govresearchgate.net |

| Gemfibrozil | CYP2C9 | 30 | Reversible | nih.gov |

| Gemfibrozil β-D-glucuronide | CYP2C8 | 4.07 - 24 | Reversible/Competitive | nih.govmedchemexpress.com |

| Gemfibrozil β-D-glucuronide | CYP2C8 | 1.8 | Metabolism-dependent | nih.govresearchgate.net |

| Gemfibrozil β-D-glucuronide | CYP3A4 | 243 | - | medchemexpress.com |

Animal Models for Investigating Glucuronide-Induced Interactions

Rodent Models (e.g., Rats, Mice) for Comparative Metabolism and Inhibition

Rodent models, particularly rats and mice, are frequently used in preclinical studies to investigate the metabolism and drug interaction potential of compounds like gemfibrozil and its glucuronide. nih.govctfassets.netif-pan.krakow.pl However, significant species differences in drug metabolism can exist between rodents and humans, which can complicate the extrapolation of findings. nih.gov

For instance, studies have shown that the glucuronidation rate of gemfibrozil is much lower in human liver microsomes compared to rat liver microsomes. pnas.org Furthermore, the molar ratio of gemfibrozil β-D-glucuronide to gemfibrozil in plasma is substantially different between humans and mice, with a 6- to 9-fold higher ratio observed in mice. nih.gov This difference in the relative exposure to the active metabolite can lead to different drug interaction profiles. In mice, gemfibrozil administration has been shown to cause a net induction of P450 activity, which is in contrast to the potent inhibition observed in humans. nih.gov

In Sprague-Dawley rats, gemfibrozil has been shown to induce the activity of P450 3A1/2 and 2C6. if-pan.krakow.pl While these studies provide valuable insights into the compound's effects in these models, the differing metabolic pathways and enzyme regulation highlight the limitations of directly translating these results to predict human clinical outcomes.

Humanized Transchromosomic Rat Models for Predicting Human Glucuronidation

To overcome the limitations of traditional rodent models, humanized animal models have been developed. pnas.orgnih.gov Humanized transchromosomic rats, for example, are generated by introducing human genes for drug-metabolizing enzymes into rats where the corresponding rat genes have been knocked out. pnas.orgnih.gov This allows for a more accurate representation of human drug metabolism in an in vivo system.

Specifically, humanized UGT2 rats have been created to better predict human glucuronidation pathways. pnas.org These models have shown a lower rate of gemfibrozil glucuronidation compared to wild-type rats, a finding that is consistent with the lower rates observed in human liver microsomes. pnas.orgresearchgate.net This indicates that these humanized models can more accurately mimic the human metabolic profile of gemfibrozil, making them a more reliable tool for predicting glucuronide-mediated drug interactions in humans. pnas.org

Isolated Perfused Organ Models in Mechanistic Research (e.g., Liver)

The isolated perfused rat liver is a valuable ex vivo model for mechanistic research into the hepatic disposition of drugs and their metabolites. nih.govannualreviews.org This model allows for the study of hepatic uptake, metabolism, and biliary excretion in a controlled environment, free from the systemic influences of a whole animal.

Studies using the isolated perfused rat liver have demonstrated that gemfibrozil β-D-glucuronide is actively taken up by the liver, excreted into the bile, and also hydrolyzed back to its parent compound, gemfibrozil, within the liver. nih.govscience.gov This model has also been used to investigate the role of hepatic transporters in the disposition of the glucuronide. For example, the organic anion dibromosulfophthalein was shown to inhibit both the sinusoidal uptake and the canalicular transport of gemfibrozil β-D-glucuronide, indicating that its hepatic transport is carrier-mediated. nih.gov

Implications of Glucuronide Accumulation and Persistence for Enzyme Inhibition in Research Models

The accumulation and persistence of gemfibrozil β-D-glucuronide in the liver have significant implications for the extent and duration of CYP2C8 inhibition. nih.gov In vitro and in vivo studies suggest that the glucuronide can accumulate within hepatocytes, leading to a sustained inhibitory effect on CYP2C8. nih.govhelsinki.fi

This persistence is a key factor in the clinically significant drug interactions observed with gemfibrozil. The interaction between gemfibrozil and the antidiabetic drug repaglinide (B1680517), for instance, has been shown to last for up to 12 hours after the last dose of gemfibrozil, even as the plasma concentrations of the parent drug and its glucuronide decline. nih.govmdpi.com This prolonged effect is attributed to the mechanism-based inactivation of CYP2C8, where the enzyme is irreversibly damaged and new enzyme synthesis is required to restore its function.

Q & A

Q. What are the major metabolic pathways and analytical methodologies for detecting Gemfibrozil β-D-glucuronide (GG) in biological matrices?

GG is the primary circulating metabolite of gemfibrozil, formed via hepatic UDP-glucuronosyltransferase (UGT) enzymes. Analytical detection typically employs ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to quantify GG in plasma, hepatocytes, or microsomal incubations. Key parameters include monitoring the transition ion m/z 403 → 175 (GG) and using stable isotope-labeled internal standards for precision . Validation should follow FDA/EMA bioanalytical guidelines, including assessments of matrix effects and extraction recovery.

Q. How do in vitro models like sandwich-cultured human hepatocytes (SCHH) characterize GG’s hepatic disposition?

SCHH models quantify GG’s active uptake via OATP1B1/1B3 (Km = 7.9 μM) and biliary excretion mediated by MRP2. Experimental design includes preincubation with Ca²⁺-containing buffers to assess canalicular excretion, followed by LC-MS analysis. Competitor inhibitors (e.g., rifampicin for OATP) or knockout transporter cell lines are used to confirm transporter specificity .

Q. What are the standard protocols for evaluating GG’s inhibitory effects on CYP2C8 and OATP1B1?

- CYP2C8 inhibition : Use recombinant CYP2C8 systems with probe substrates (e.g., amodiaquine). Preincubate GG (4–100 μM) with NADPH to assess time-dependent inhibition. Calculate IC₅₀ and kinact/KI to distinguish reversible vs. irreversible inhibition .

- OATP1B1 inhibition : Perform uptake assays in OATP1B1-transfected HEK293 cells with [³H]-estradiol-17β-glucuronide. GG’s IC₅₀ (24 μM) is determined via nonlinear regression, accounting for nonspecific binding .

Advanced Research Questions

Q. How does the interplay between GG’s transporter-mediated uptake and CYP2C8 inhibition explain clinically significant drug-drug interactions (DDIs)?

GG accumulates in hepatocytes via OATP1B1, achieving intrahepatic concentrations (~10× plasma levels) sufficient to inhibit CYP2C8. This dual mechanism (transporter-enzyme interplay) amplifies DDIs with statins (e.g., cerivastatin AUC increased 5-fold). Static mechanistic models incorporating hepatic unbound fractions (fu,hep = 0.1) and inhibition constants predict DDIs within 2-fold error .

Q. What experimental and computational strategies resolve contradictions in GG’s contribution to CYP2C8 vs. OATP1B1 inhibition?

Discrepancies arise from differences in in vitro systems (e.g., hepatocytes vs. transfected cells). A physiologically based pharmacokinetic (PBPK) model integrating GG’s hepatic kinetics, plasma protein binding (95%), and enzyme turnover rates reconciles these disparities. For example, GG’s kinact for CYP2C8 (0.03 min⁻¹) explains its prolonged inhibition despite moderate IC₅₀ .

Q. How do stereochemical considerations impact GG’s analytical quantification and metabolic stability studies?

β-D-glucuronide stereoisomers (e.g., α vs. β anomers) require chiral chromatography (e.g., Chiralpak IA column) for resolution. Misassignment, as seen in bupropion glucuronide studies, can lead to pharmacokinetic misinterpretation. Nuclear magnetic resonance (NMR) with inverse heteronuclear correlation (e.g., ¹H-¹³C HSQC) validates stereochemistry .

Methodological Best Practices

Q. What criteria validate GG as a biomarker for gemfibrozil-induced DDIs in preclinical models?

- Specificity : Confirm absence of interference from endogenous glucuronides via blank matrix analysis.

- Stability : Assess GG degradation in plasma (room temperature, freeze-thaw cycles).

- Translational relevance : Corrogate SCHH data with clinical DDI studies (e.g., gemfibrozil-repaglinide interaction) .

Q. How do static vs. dynamic (PBPK) models differ in predicting GG-mediated DDIs?

- Static models : Use maximum plasma concentration (Cmax) and in vitro IC₅₀ to calculate R-values (AUC ratio). Limited by oversimplification of hepatic compartmentalization.

- Dynamic PBPK models : Incorporate GG’s hepatic uptake (CLint = 15 μL/min/mg protein), biliary clearance, and enzyme turnover. Superior for predicting time-dependent interactions (e.g., rosiglitazone AUC increase) .

Data Contradictions and Resolution

Q. Why do some studies report minimal GG effects on OATP1B1 substrates (e.g., pravastatin) despite strong in vitro inhibition?

Pravastatin’s hepatic uptake involves multiple transporters (e.g., OATP1B3, NTCP), diluting GG’s inhibitory impact. Additionally, pravastatin’s low Km (2 μM) reduces sensitivity to OATP1B1 inhibition compared to high-Km drugs like cerivastatin (Km = 15 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.